2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities, and an acetamide group, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone core.
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with an acetamide group, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, while the acetamide group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-5-7-15(12-14)21-19(24)13-23-20(25)11-10-17(22-23)16-8-3-4-9-18(16)26-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOKUMKHXAWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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